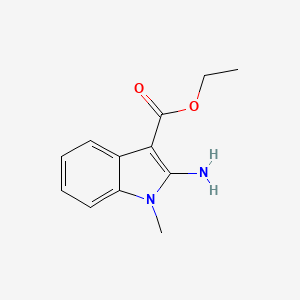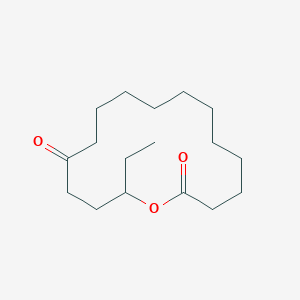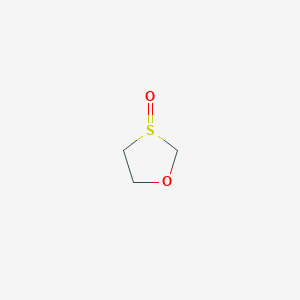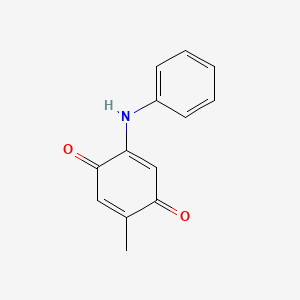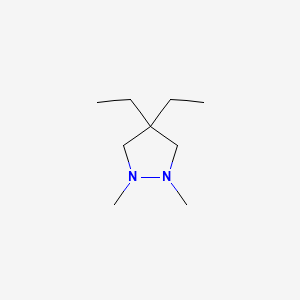
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- is an organic compound with the molecular formula C9H20N2 and a molecular weight of 156.2685. This compound belongs to the class of pyrazolidines, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The “trans-” designation indicates the specific geometric configuration of the substituents on the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- typically involves the reaction of appropriate diethyl and dimethyl substituted hydrazines with suitable carbonyl compounds. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reactants used.
Industrial Production Methods
Industrial production of Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Nucleophiles: Nucleophiles like halides, amines, and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyrazolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolidine, 1,2-diethyl-: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Pyrazolidine, 1,2-dimethyl-: Another related compound with different substituents, affecting its reactivity and applications.
Uniqueness
Pyrazolidine, 4,4-diethyl-1,2-dimethyl-, trans- is unique due to its specific geometric configuration and the presence of both diethyl and dimethyl substituents. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
53779-87-6 |
|---|---|
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
4,4-diethyl-1,2-dimethylpyrazolidine |
InChI |
InChI=1S/C9H20N2/c1-5-9(6-2)7-10(3)11(4)8-9/h5-8H2,1-4H3 |
InChI-Schlüssel |
SAWDBFIYXUOZCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CN(N(C1)C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)




![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)



